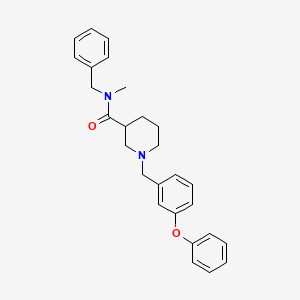

N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide

Description

Properties

Molecular Formula |

C27H30N2O2 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N-benzyl-N-methyl-1-[(3-phenoxyphenyl)methyl]piperidine-3-carboxamide |

InChI |

InChI=1S/C27H30N2O2/c1-28(19-22-10-4-2-5-11-22)27(30)24-13-9-17-29(21-24)20-23-12-8-16-26(18-23)31-25-14-6-3-7-15-25/h2-8,10-12,14-16,18,24H,9,13,17,19-21H2,1H3 |

InChI Key |

ZGXQKISLTJLHIV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide typically involves multi-step reactions. One common method includes the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This process involves the formation of imine intermediates, which then react with phenyl silane to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Piperidine-3-Carboxamide Derivatives

(a) (S)-1-(6-(4-Amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

- Molecular Formula: Not explicitly provided, but features a pyrrolopyrimidine and trifluoromethoxybenzyl group.

- Key Features : Targets ALK mutants (likely in cancer therapy), with a pyrrolopyrimidine moiety enhancing kinase selectivity. The trifluoromethoxy group improves lipophilicity and metabolic stability compared to the parent compound .

- Comparison: Unlike N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide, this analog incorporates a heterocyclic pyrrolopyrimidine ring, which is critical for binding to ALK’s ATP pocket.

(b) N-(3-Pyridinyl)-4-(3-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}benzyl)-1-piperidinecarboxamide

- Molecular Formula : C₂₄H₂₃F₃N₄O₂

- Molecular Weight : 456.468 g/mol

- Key Features : Inhibits fatty-acid amide hydrolase (FAAH), a target for pain and inflammation. The trifluoromethylpyridinyloxy group enhances enzyme affinity, while the 3-pyridinyl substituent contributes to π-π stacking interactions .

- Comparison : Both compounds share a piperidine-carboxamide core and aromatic substituents, but the FAAH-targeting analog uses pyridinyl groups instead of benzyl-methylamine, altering target specificity.

(c) 1-(3-Benzoylbenzoyl)-N-(3-chloro-4-methoxyphenyl)piperidine-3-carboxamide

- Molecular Formula : C₂₇H₂₄ClN₃O₄

- Molecular Weight : 477.2 g/mol (ESI(+))

- Key Features : Synthesized via EDC/DMAP coupling, this compound’s benzoyl and chloro-methoxyphenyl groups suggest photoprobe applications. Higher molecular weight compared to other analogs may influence solubility .

- Comparison: The absence of a phenoxybenzyl group distinguishes it from the parent compound, highlighting the role of ether linkages in target engagement.

Non-Carboxamide Piperidine Derivatives

(a) Etofenprox (Pyrethroid Insecticide)

- IUPAC Name: 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether

- Molecular Weight : 376.49 g/mol

- Key Features: A pyrethroid-ether insecticide sharing the 3-phenoxybenzyl motif. The ether linkage and ethyl group confer stability against hydrolysis, unlike carboxamides .

- Comparison: Demonstrates that the 3-phenoxybenzyl group is versatile but requires specific backbones (e.g., esters for insecticides vs. carboxamides for therapeutics).

(b) Permethrin

- Structure: 3-Phenoxybenzyl ester of cyclopropanecarboxylic acid

- Key Features : Broad-spectrum insecticide with dichlorovinyl and dimethylcyclopropane groups. The ester linkage is susceptible to enzymatic degradation, contrasting with the hydrolytically stable carboxamide group in the parent compound .

Structurally Complex Analogs

(2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

- Key Features: Incorporates stereochemistry (2R,3S), a cyclopentylamino group, and trifluoromethyl substituents. These modifications likely enhance target specificity (undisclosed in evidence) and metabolic resistance .

- Comparison : Highlights the impact of stereochemistry and bulky substituents on bioavailability, a factor less explored in the parent compound’s structure.

Biological Activity

N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₂₁H₂₆N₂O₂

- Molecular Weight : 338.45 g/mol

- IUPAC Name : this compound

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant properties in animal models. For instance, derivatives of N-benzyl amides have been reported to exceed the efficacy of established anticonvulsants like phenobarbital, suggesting a potential for treating seizure disorders .

- Anticancer Activity : The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. Compounds with a similar piperidine structure have demonstrated antiproliferative effects against multiple cancer cell lines, including breast and colon cancer cells, indicating that this compound could also possess anticancer properties .

- Inhibition of Receptor Activity : The presence of the phenoxy group is crucial for binding to specific receptors, such as the histamine H3 receptor and NMDA receptors. This interaction can modulate neurotransmitter release and neuronal excitability, which is beneficial in neurological disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Anticonvulsant Efficacy

A study explored the anticonvulsant effects of various N-benzyl derivatives, including those structurally similar to this compound. The results indicated that certain substitutions at the benzyl position significantly enhanced anticonvulsant activity, making these compounds promising candidates for further development in treating epilepsy .

Case Study 2: Anticancer Activity

In vitro studies on salinomycin derivatives, which share structural similarities with N-benzyl-N-methyl compounds, demonstrated potent anticancer effects against drug-resistant cell lines. These findings suggest that modifications in the piperidine structure could lead to improved therapeutic agents against resistant cancer types .

Q & A

Q. What are the established synthetic routes for N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves multi-step reactions, including piperidine core functionalization, benzylation, and carboxamide formation. Key steps include:

- Nucleophilic substitution : Piperidine derivatives are often alkylated using benzyl halides under inert atmospheres (e.g., nitrogen) to minimize side reactions .

- Carboxamide coupling : Amide bonds are formed via coupling agents like EDC/HOBt or HATU in anhydrous solvents (e.g., DMF or dichloromethane) .

- Optimization factors :

Q. Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Piperidine alkylation | Benzyl chloride, K₂CO₃, DMF, 80°C | 60–75% | 90–95% | |

| Carboxamide coupling | HATU, DIPEA, DCM, RT | 70–85% | 95–98% |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer: A multi-technique approach is critical:

- NMR spectroscopy :

- HRMS (ESI-TOF) : Validate molecular formula (e.g., [M+H]⁺ matching theoretical mass within 2 ppm) .

- HPLC : Assess purity (>95%) using C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) .

Key Tip : Cross-validate data with literature or reference standards to address spectral ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl halides) .

- Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the enantiomeric purity of intermediates during synthesis?

Answer:

- Chiral catalysts : Use asymmetric catalysis (e.g., SPEX or Cp*Co(III) complexes) for stereocontrol in piperidine functionalization .

- Chromatographic resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- Kinetic resolution : Adjust reaction time and temperature to favor the desired enantiomer’s formation rate .

Case Study : A 97% yield with 70:30 enantiomeric ratio was achieved using Cp*Co(III)/MPAA catalysis under mild conditions .

Q. How should discrepancies between spectral data (e.g., NMR shifts) and expected structural features be systematically resolved?

Answer: Follow this workflow:

Repeat analysis : Confirm reproducibility of NMR/HRMS results .

Cross-validation : Compare observed shifts with computational predictions (e.g., DFT calculations) or databases .

Alternative techniques : Use X-ray crystallography to resolve ambiguous stereochemistry .

Impurity profiling : Conduct LC-MS to identify byproducts (e.g., unreacted starting materials) .

Example : A 0.3 ppm deviation in ¹³C NMR was traced to residual solvent (DMSO-d₆), resolved by extended drying .

Q. What strategies are employed to evaluate the structure-activity relationship (SAR) of derivatives of this compound?

Answer:

- Systematic substitution : Modify substituents (e.g., benzyl to phenoxy groups) to assess impact on target binding .

- Biological assays : Test derivatives in vitro (e.g., enzyme inhibition assays) and correlate activity with structural features .

- Computational modeling : Perform docking studies to predict binding interactions (e.g., piperidine carboxamide hydrogen bonding with kinase active sites) .

Q. Table 2: SAR Analysis of Piperidine Derivatives

| Derivative | Modification | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Parent compound | None | 120 | |

| 4-Fluoro-benzyl | Increased electron-withdrawing | 45 | |

| 3-Methoxy-phenoxy | Enhanced hydrophilicity | 220 |

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

Answer:

- Process intensification : Optimize solvent volumes (e.g., switch from DMF to THF for easier removal) .

- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd for hydrogenation) to reduce costs .

- Quality-by-design (QbD) : Implement DOE (design of experiments) to identify critical process parameters (e.g., stirring rate, cooling rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.